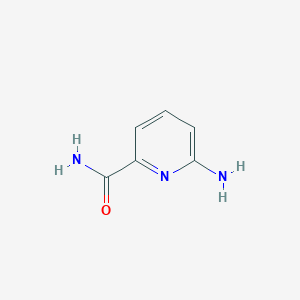

6-Aminopyridine-2-carboxamide

説明

Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboxamide involves multi-component reactions, including the use of N1,N3-di(pyridin-2-yl)-malonamide, aldehydes, and malononitrile in water, with triethylamine as a base at room temperature. This method facilitates the formation of compounds with non-linear optical properties and potential anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019). Other synthesis methods focus on the displacement of methylsulfinyl groups and the use of sulfoxonium ylides for acylmethylation, demonstrating the versatility and chemical reactivity of the compound's core structure (Teague, 2008); (Yu et al., 2019).

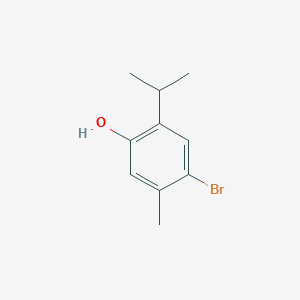

Molecular Structure Analysis

The molecular structure of 6-Aminopyridine-2-carboxamide has been analyzed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the compound's complex molecular geometry and confirm its structural integrity, which is crucial for its interaction with biological targets (Pawlukojć et al., 2007).

Chemical Reactions and Properties

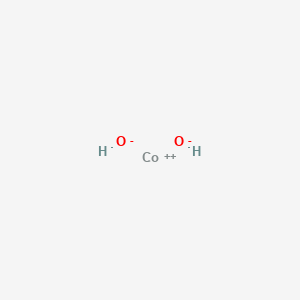

Chemical reactions involving 6-Aminopyridine-2-carboxamide include its electrocatalytic carboxylation with CO2 in ionic liquids to form 6-aminonicotinic acid, demonstrating its reactivity and potential for creating value-added products from simple precursors (Feng et al., 2010). The compound's ability to undergo regioselective C-H acylmethylation highlights its chemical versatility and potential for targeted synthesis (Yu et al., 2019).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 6-Aminopyridine-2-carboxamide were not highlighted, the methodologies used for its synthesis and structural analysis, such as solubility in water and ionic liquids, melting points derived from X-ray diffraction studies, and spectroscopic data, offer indirect insights into its physical characteristics.

Chemical Properties Analysis

The chemical properties of 6-Aminopyridine-2-carboxamide, including its reactivity towards nucleophilic substitution, electrochemical behavior, and ability to form complexes with metals, have been elucidated through various synthesis and characterization studies. These properties are essential for its applications in catalysis, material science, and potentially in pharmaceuticals, excluding drug use and dosage considerations as requested (Feng et al., 2010); (Yu et al., 2019).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

6-Aminopyridine-2-carboxamide is a type of pyrimidine, which are aromatic heterocyclic compounds. Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Biological Activity of Aminopyridines

Specific Scientific Field

This application falls under the field of Medicinal Organic Chemistry .

Summary of the Application

Aminopyridines, including 6-Aminopyridine-2-carboxamide, have been extensively studied in the last few decades owing to their interesting biological activities .

Methods of Application or Experimental Procedures

The study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives, its coordination site with metals and biological activities .

Results or Outcomes

The findings from this study reveal the array of solvents used for purification processes; ideas on isomers that have not been used in the synthesis of aminopyridine derivatives and their respective biological activities .

Synthesis of Pyrimidines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

6-Aminopyridine-2-carboxamide is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Methods of Application or Experimental Procedures

Numerous methods for the synthesis of pyrimidines are described in the literature . The synthesis often involves the reaction of 6-Aminopyridine-2-carboxamide with other reagents under specific conditions .

Results or Outcomes

The synthesis results in the formation of pyrimidines, which have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Biological Activity of Aminopyridines

Specific Scientific Field

This application falls under the field of Medicinal Organic Chemistry .

Summary of the Application

Aminopyridines, including 6-Aminopyridine-2-carboxamide, have been extensively studied in the last few decades owing to their interesting biological activities .

Methods of Application or Experimental Procedures

The study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives, its coordination site with metals and biological activities .

Results or Outcomes

The findings from this study reveal the array of solvents used for purification processes; ideas on isomers that have not been used in the synthesis of aminopyridine derivatives and their respective biological activities .

Anti-Inflammatory Agents

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

6-Aminopyridine-2-carboxamide is used in the synthesis of pyrimidines, which have been found to exhibit potent anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

A large number of pyrimidines, including those synthesized from 6-Aminopyridine-2-carboxamide, exhibit potent anti-inflammatory effects .

Synthesis of Aminopyridine Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

6-Aminopyridine-2-carboxamide is used in the synthesis of different types of aminopyridine derivatives .

Methods of Application or Experimental Procedures

The study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .

Results or Outcomes

The findings from this study reveal the array of solvents used for purification processes; ideas on isomers that have not been used in the synthesis of aminopyridine derivatives and their respective biological activities .

Safety And Hazards

特性

IUPAC Name |

6-aminopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCLYUPGGZECHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326006 | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyridine-2-carboxamide | |

CAS RN |

13538-41-5 | |

| Record name | 13538-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)